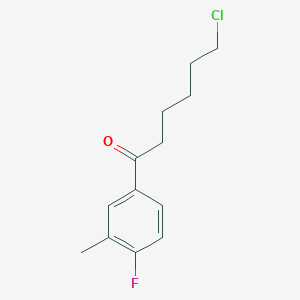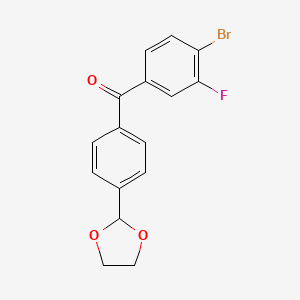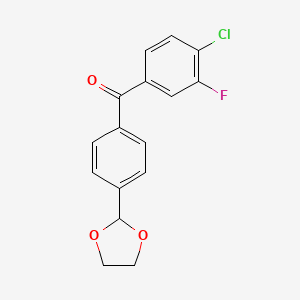
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated cyclohexanes and chloro-fluoro-substituted aromatic compounds. These studies provide insights into the synthesis, molecular structure, and potential applications of halogenated organic compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated cyclohexanes and related compounds often involves multi-step protocols. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is prepared through a 12-step process, demonstrating the complexity of synthesizing such halogenated structures . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, is achieved in two steps with a total yield of 63.69% . These examples suggest that the synthesis of "this compound" would likely require careful optimization of reaction conditions and possibly multiple reaction steps.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray analysis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane reveals a chair conformation with a high molecular dipole, which is unusual for aliphatic compounds . The optimized molecular structure and vibrational frequencies of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated using computational methods, showing agreement with experimental data . These studies indicate that detailed molecular structure analysis of "this compound" would likely reveal unique conformational and electronic properties.
Chemical Reactions Analysis
The reactivity of halogenated compounds is influenced by the presence of electronegative halogen atoms, which can affect the electron distribution within the molecule. The research on related compounds shows that the placement of axial fluorines on a cyclohexane ring can lead to unusual properties and reactivity, potentially useful in supramolecular chemistry . The molecular docking study of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate suggests that it might exhibit inhibitory activity against enzymes relevant to Alzheimer's disease . These findings imply that "this compound" could also exhibit interesting chemical reactivity, possibly with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are often characterized by their molecular electrostatic potential, dipole moment, and stability. The high molecular dipole of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a key feature that affects its physical properties . The molecular electrostatic potential analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate shows regions of negative potential over electronegative atoms and positive potential over phenyl rings . These studies suggest that "this compound" would have distinct physical and chemical properties, influenced by its halogen substituents, which could be explored through similar analytical techniques.
Eigenschaften
IUPAC Name |
6-chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-10-9-11(6-7-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJINGQZBUPLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645154 |
Source


|
| Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-08-5 |
Source


|
| Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)




![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)
![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)


![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)